N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

FXR antagonism Nuclear receptor pharmacology Scaffold hopping

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034374-85-9) is a heterocyclic small molecule featuring a 3,5-dimethylpyrazole core substituted at the 4-position with a furan-2-yl group, linked via an ethyl spacer to a morpholine-4-carboxamide moiety. It belongs to the broader chemotype of trisubstituted-pyrazole carboxamides, a scaffold class extensively investigated for nuclear receptor modulation (e.g., farnesoid X receptor, FXR) and kinase inhibition.

Molecular Formula C16H22N4O3
Molecular Weight 318.377
CAS No. 2034374-85-9
Cat. No. B2731010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
CAS2034374-85-9
Molecular FormulaC16H22N4O3
Molecular Weight318.377
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CO3
InChIInChI=1S/C16H22N4O3/c1-12-15(14-4-3-9-23-14)13(2)20(18-12)6-5-17-16(21)19-7-10-22-11-8-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,21)
InChIKeyKJZBJMGOMKTICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034374-85-9) – Structural Class and Research Positioning


N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034374-85-9) is a heterocyclic small molecule featuring a 3,5-dimethylpyrazole core substituted at the 4-position with a furan-2-yl group, linked via an ethyl spacer to a morpholine-4-carboxamide moiety [1]. It belongs to the broader chemotype of trisubstituted-pyrazole carboxamides, a scaffold class extensively investigated for nuclear receptor modulation (e.g., farnesoid X receptor, FXR) and kinase inhibition [2][3]. The compound is catalogued by multiple chemical vendors as a research-grade intermediate or tool compound for drug discovery, with a molecular formula of C₁₆H₂₂N₄O₃ and a molecular weight of 318.37 g/mol . Its modular architecture—combining a heteroaromatic furan substituent with a morpholine urea terminus—distinguishes it from the canonical morpholinosulfonyl-containing FXR antagonists that dominate the literature for this scaffold class [2].

Why Generic Substitution Fails: Critical Structural Determinants Differentiating N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide from In-Class Analogs


Within the trisubstituted-pyrazole carboxamide scaffold class, subtle variations in the C4 heteroaryl substituent and the carboxamide terminus profoundly alter target engagement profiles. Established structure-activity relationship (SAR) studies demonstrate that replacing the morpholinosulfonyl aniline motif (present in benchmark FXR antagonist 4j/DY268, IC₅₀ = 7.5 nM) with alternative carboxamide architectures abolishes or substantially reduces FXR antagonism [1]. Conversely, the furan-pyrazole core combined with conformationally restricted carboxamide appendages yields potent Akt1 kinase inhibition (lead compound 25e: p-PRAS40 IC₅₀ = 30.4 nM in LNCaP cells) [2]. The target compound occupies a unique chemical space: its morpholine-4-carboxamide terminus lacks the sulfonyl hydrogen-bond acceptor critical for FXR pharmacophore models [1], while its ethyl-linked furan-2-yl pyrazole core differs from the thiophene and N-aryl variants prevalent in patent literature [3]. These structural features preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from commercially available analogs. Researchers procuring this compound for structure-activity relationship expansion, selectivity profiling, or negative-control experiments must therefore evaluate it as a distinct chemical entity rather than a generic in-class substitute.

Quantitative Differentiation Evidence for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034374-85-9): Comparator-Based Analysis


Carboxamide Terminus Divergence: Morpholine-4-carboxamide vs. Morpholinosulfonyl Aniline in the FXR Antagonist Scaffold Class

The target compound's morpholine-4-carboxamide terminus represents a fundamental pharmacophore departure from the morpholinosulfonyl aniline motif required for potent FXR antagonism. In the trisubstituted-pyrazole carboxamide series, the benchmark FXR antagonist compound 4j (DY268) achieves an FXR TR-FRET binding IC₅₀ of 7.5 ± 0.8 nM and a cell-based antagonism IC₅₀ of 468.5 ± 8.4 nM [1]. The morpholinosulfonyl moiety at the meta-position of the aniline ring was identified as an essential pharmacophoric element; replacement or removal of this sulfonyl group substantially reduces or eliminates FXR antagonistic activity [1]. The target compound, bearing a morpholine-4-carboxamide rather than a morpholinosulfonyl aniline, is therefore predicted to exhibit markedly attenuated or absent FXR antagonism relative to 4j/DY268. This structural divergence can be exploited for selectivity profiling: the compound may serve as a matched negative control in FXR antagonist screening cascades, allowing researchers to discriminate FXR-dependent from FXR-independent phenotypic effects within the pyrazole carboxamide chemical series.

FXR antagonism Nuclear receptor pharmacology Scaffold hopping

Heteroaryl Substituent Differentiation: Furan-2-yl vs. Thiophene-3-yl and Furan-3-yl at the Pyrazole C4 Position

The target compound incorporates a furan-2-yl group at the pyrazole C4 position, contrasting with the furan-3-yl isomer (CAS 2034354-99-7) and the thiophene-3-yl analog (CAS 2034358-36-4) [2][3]. In the pyrazol-furan carboxamide Akt inhibitor series reported by Zhan et al. (2016), the furan-2-yl-pyrazole scaffold served as a bioisosteric replacement for the thiophene-pyrazole core of clinical candidate GSK2141795, with the representative compound 25e achieving Akt1-dependent p-PRAS40 inhibition with an IC₅₀ of 30.4 nM in LNCaP cells [1]. The regioisomeric identity of the furan attachment (2-yl vs. 3-yl) alters the vector of the heteroaryl ring relative to the pyrazole core, which may affect both target binding pose and metabolic stability [1]. While direct head-to-head data for the three regioisomeric variants are not publicly available, the established SAR precedent indicates that furan positional isomerism within pyrazole carboxamide scaffolds can produce differential kinase selectivity profiles [1].

Kinase inhibition Heterocyclic SAR Bioisosterism

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity vs. Lead FXR Antagonists

The target compound (MW = 318.37 g/mol; molecular formula C₁₆H₂₂N₄O₃) is substantially smaller and less lipophilic than the benchmark trisubstituted-pyrazole FXR antagonist 4j/DY268 (MW = 560.67 g/mol; C₃₀H₃₂N₄O₅S) . The absence of the morpholinosulfonyl aniline moiety reduces both molecular weight (ΔMW = -242.3 g/mol) and the number of hydrogen-bond acceptors, which may translate into improved aqueous solubility, enhanced membrane permeability, and a reduced likelihood of promiscuous binding compared to the larger FXR antagonist chemotype [1]. These physicochemical differences are relevant for fragment-based drug discovery campaigns and for applications requiring CNS penetration, where lower molecular weight and reduced topological polar surface area are generally favorable [1].

Drug-likeness Physicochemical profiling Lead optimization

Scaffold Class Differentiation: Pyrazole Carboxamide as a Privileged Kinase Inhibitor Chemotype Distinct from FXR-Focused Sulfonamide Series

The trisubstituted-pyrazole carboxamide scaffold class bifurcates into at least two pharmacologically distinct subfamilies: (i) morpholinosulfonyl aniline-containing FXR antagonists (e.g., 4j/DY268, IC₅₀ = 7.5 nM FXR binding) [1]; and (ii) furan/thiophene-pyrazole carboxamides that inhibit AGC-family kinases including Akt1 (e.g., 25e: Akt1 p-PRAS40 IC₅₀ = 30.4 nM) [2]. The target compound, by virtue of its morpholine-4-carboxamide terminus and furan-2-yl C4 substituent, structurally aligns more closely with the kinase inhibitor subfamily described in Zhan et al. (2016) [2] than with the FXR antagonist series. Although quantitative kinase profiling data for the target compound itself are not publicly available, its scaffold membership within the pyrazol-furan carboxamide kinase inhibitor chemotype suggests potential utility as a starting point for Akt or AGC kinase inhibitor optimization, with the morpholine urea providing a vector for further derivatization distinct from the 4,4-disubstituted piperidine motif employed in lead compound 25e [2][3].

Kinase profiling Chemotype classification Target selectivity

Synthetic Accessibility and Modular Derivatization Potential Relative to Complex Multi-Ring FXR Antagonists

The target compound's structure—a pyrazole core with two diversifiable positions (N1-ethyl spacer and C4-furan) plus a morpholine carboxamide terminus—offers a synthetically tractable scaffold for parallel library synthesis [1]. In contrast, the lead FXR antagonist 4j/DY268 requires multi-step synthesis involving Vilsmeier-Haack cyclization, Jones oxidation, and Mitsunobu coupling with a pre-functionalized morpholinosulfonyl aniline building block [2]. The target compound's reduced structural complexity (fewer aromatic rings, no sulfonamide) and lower molecular weight suggest shorter synthetic routes, higher overall yields, and greater amenability to automated parallel synthesis platforms [1][3]. This synthetic accessibility is a practical differentiator for research groups conducting large-scale SAR exploration or diversity-oriented synthesis where compound throughput is a key procurement consideration.

Medicinal chemistry Parallel synthesis Library design

Best-Fit Research and Industrial Application Scenarios for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide


Negative Control for FXR Antagonist Screening Cascades

The compound's morpholine-4-carboxamide terminus lacks the morpholinosulfonyl pharmacophore essential for FXR antagonism, as established by the SAR studies in Song et al. (2014) where the sulfonyl moiety was identified as critical for FXR binding [1]. Researchers can employ this compound as a structurally matched negative control in FXR TR-FRET binding assays and cell-based FXR transactivation assays to discriminate specific FXR antagonism from non-specific pyrazole scaffold effects. In a typical screening cascade, the target compound should exhibit negligible FXR binding (predicted IC₅₀ > 1 µM) compared to positive control 4j (IC₅₀ = 7.5 nM), thereby validating assay specificity [1].

Kinase Inhibitor Lead Generation and AGC Kinase Selectivity Profiling

Based on its structural alignment with the pyrazol-furan carboxamide Akt inhibitor series (Zhan et al., 2016) where compound 25e achieved p-PRAS40 IC₅₀ = 30.4 nM [2], the target compound represents a viable starting point for kinase inhibitor discovery. Its morpholine urea appendage provides a distinct vector for structure-based optimization beyond the 4,4-disubstituted piperidine motif used in lead compound 25e [2]. Recommended initial screening includes Akt1/Akt2/Akt3 biochemical assays, followed by broader AGC kinase panel profiling (ROCK1, PKA, p70S6K) and counter-screening against FXR to confirm target class selectivity [1][2].

Regioisomeric SAR Mapping of Heteroaryl Pyrazole Carboxamides

Systematic comparison of the furan-2-yl target compound (CAS 2034374-85-9) with its furan-3-yl isomer (CAS 2034354-99-7) and thiophene-3-yl analog (CAS 2034358-36-4) enables quantitative mapping of heteroaryl positional effects on biological activity [3][4][5]. By procuring all three regioisomers and testing them in parallel in the same assay panel (e.g., Akt1 inhibition, FXR counter-screen, cytotoxicity in HCT116 and OVCAR-8 cells), researchers can establish whether furan 2-yl vs. 3-yl attachment or furan vs. thiophene bioisosteric replacement influences potency, selectivity, or cellular efficacy.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 318.37 g/mol—substantially below the benchmark FXR antagonist 4j (MW = 560.67 g/mol) [1]—the target compound satisfies the physicochemical criteria for fragment-based screening libraries (MW < 300 Da rule relaxed to 'fragment-like' space). Its three distinct structural modules (furan, dimethylpyrazole, morpholine urea) provide multiple vectors for fragment growing, merging, or linking strategies. The compound is suitable for integration into diversity-oriented screening collections aimed at identifying novel kinase or nuclear receptor ligand chemotypes [6].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.